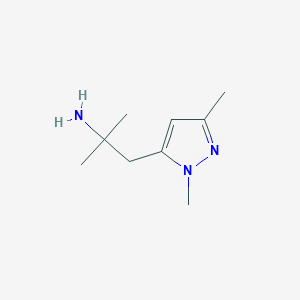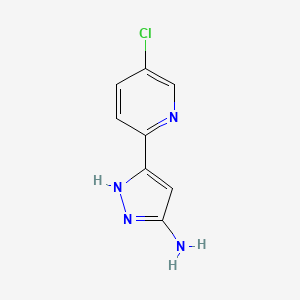
3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutan-1-amine is an organic compound characterized by the presence of difluoro and methoxy substituents on a phenyl ring, along with a butan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutan-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2,6-difluoro-4-methoxybenzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, and a solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets. The difluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes. The amine group can form hydrogen bonds or ionic interactions with target molecules, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-4-methoxyphenylboronic acid
- 2,6-Difluoro-4-methoxybenzeneboronic acid
- 2-Fluoro-4-methoxyphenylmethanamine
Uniqueness
3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutan-1-amine is unique due to its specific substitution pattern and the presence of both difluoro and methoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H17F2NO |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
3-(2,6-difluoro-4-methoxyphenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C12H17F2NO/c1-12(2,4-5-15)11-9(13)6-8(16-3)7-10(11)14/h6-7H,4-5,15H2,1-3H3 |
InChI Key |
IRJUTWZBASISQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN)C1=C(C=C(C=C1F)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol](/img/structure/B13597362.png)










![alpha-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-methanol](/img/structure/B13597418.png)

![2-Vinylbicyclo[2.2.1]heptane](/img/structure/B13597433.png)
